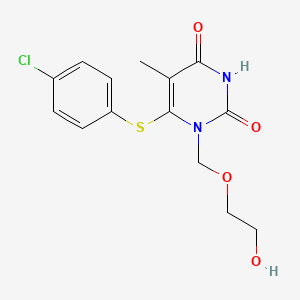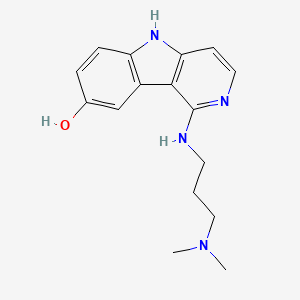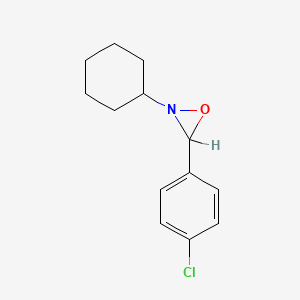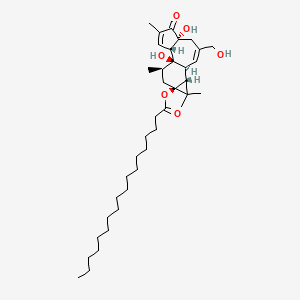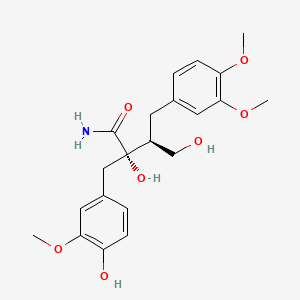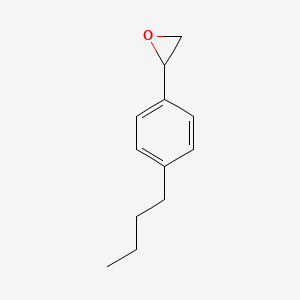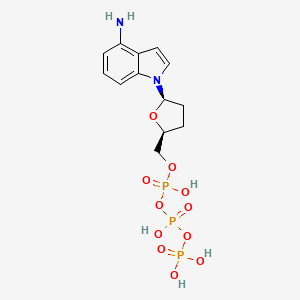![molecular formula C18H12O6S B12791813 3,10,22,23-tetraoxa-17-thiatetracyclo[17.2.1.112,15.04,9]tricosa-1(21),4,6,8,12,14,19-heptaene-2,11-dione CAS No. 71349-40-1](/img/structure/B12791813.png)
3,10,22,23-tetraoxa-17-thiatetracyclo[17.2.1.112,15.04,9]tricosa-1(21),4,6,8,12,14,19-heptaene-2,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,10,22,23-tetraoxa-17-thiatetracyclo[1721112,1504,9]tricosa-1(21),4,6,8,12,14,19-heptaene-2,11-dione is a complex organic compound characterized by its unique tetracyclic structure containing oxygen and sulfur atoms
Preparation Methods
The synthesis of 3,10,22,23-tetraoxa-17-thiatetracyclo[17.2.1.112,15.04,9]tricosa-1(21),4,6,8,12,14,19-heptaene-2,11-dione involves multiple steps, typically starting from simpler organic molecules. The synthetic routes often include cyclization reactions, where the formation of the tetracyclic structure is achieved through the reaction of precursor molecules under specific conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the oxygen and sulfur atoms within the tetracyclic structure.
Scientific Research Applications
3,10,22,23-tetraoxa-17-thiatetracyclo[17.2.1.112,15.04,9]tricosa-1(21),4,6,8,12,14,19-heptaene-2,11-dione has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study the behavior of tetracyclic structures and their reactivity. In biology and medicine, it has potential applications in drug development due to its unique structural properties. Additionally, it is used in the industry for the synthesis of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of oxygen and sulfur atoms within the tetracyclic structure allows it to form strong interactions with various biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3,10,22,23-tetraoxa-17-thiatetracyclo[17.2.1.112,15.04,9]tricosa-1(21),4,6,8,12,14,19-heptaene-2,11-dione can be compared with other similar compounds such as 2,16,22,23-tetraoxa-9-thiatetracyclo[15.3.1.14,7.111,14]tricosa-1(21),4,6,11,13,17,19-heptaene-3,15-dione . These compounds share similar tetracyclic structures but differ in the arrangement and number of oxygen and sulfur atoms. The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
71349-40-1 |
|---|---|
Molecular Formula |
C18H12O6S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3,10,22,23-tetraoxa-17-thiatetracyclo[17.2.1.112,15.04,9]tricosa-1(21),4,6,8,12,14,19-heptaene-2,11-dione |
InChI |
InChI=1S/C18H12O6S/c19-17-15-7-5-11(21-15)9-25-10-12-6-8-16(22-12)18(20)24-14-4-2-1-3-13(14)23-17/h1-8H,9-10H2 |
InChI Key |
ZQABGRVSSJABMF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=C(O2)C(=O)OC3=CC=CC=C3OC(=O)C4=CC=C(O4)CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




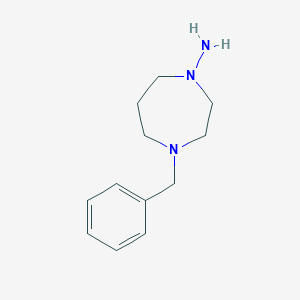

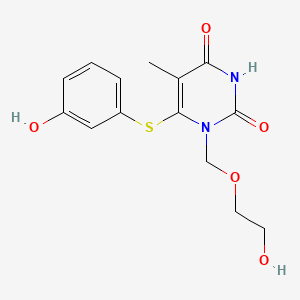
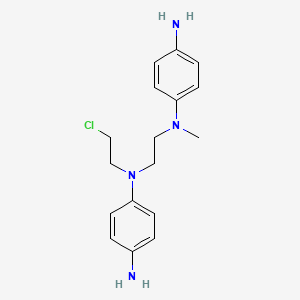
![3,10,22,23-tetraoxa-17-thiatetracyclo[17.2.1.112,15.04,9]tricosa-1(21),4,6,8,12,14,19-heptaene-2,11-dione](/img/structure/B12791771.png)
